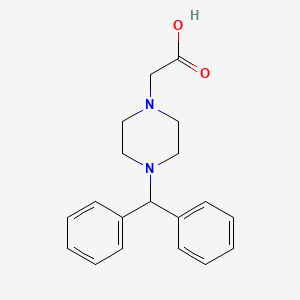

(4-Benzhydryl-piperazin-1-yl)-acetic acid

Description

Significance of the Piperazine (B1678402) Scaffold in Pharmaceutical Design

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern medicinal chemistry, frequently referred to as a "privileged scaffold". tandfonline.comopenochem.org This designation stems from its recurring presence in a vast number of approved drugs across diverse therapeutic areas. spacefrontiers.org The unique physicochemical properties of the piperazine moiety, including its solubility, basicity, and conformational flexibility, make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. tandfonline.com

The versatility of the piperazine scaffold allows for the introduction of various substituents at its two nitrogen atoms, enabling the fine-tuning of a molecule's biological activity and properties. ijrrjournal.com This adaptability has led to its incorporation into drugs with a wide spectrum of pharmacological effects, including antipsychotic, antidepressant, anxiolytic, antihistamine, antianginal, anticancer, antiviral, and anti-inflammatory actions. nih.govwisdomlib.orgresearchgate.net The ability of the piperazine ring to serve as a linker between different pharmacophores or as a central scaffold for essential binding interactions further underscores its importance in drug design. tandfonline.com

Table 1: Therapeutic Applications of Piperazine-Containing Drugs

| Therapeutic Area | Examples of Piperazine-Containing Drugs |

|---|---|

| Antipsychotics | Clozapine, Ziprasidone nih.govwikipedia.org |

| Antidepressants | Vortioxetine nih.gov |

| Anxiolytics | Buspirone nih.gov |

| Antihistamines | Cetirizine, Hydroxyzine (B1673990), Meclizine wikipedia.org |

| Anticancer | Imatinib |

| Antiviral | Indinavir |

Role of Benzhydryl Moieties in Bioactive Compounds

The benzhydryl group, characterized by two phenyl rings attached to a single carbon atom, is another structural motif frequently found in biologically active compounds and marketed drugs. nih.govontosight.ai This moiety is a key component in a variety of pharmaceuticals, contributing significantly to their pharmacological profiles. wikipedia.org The lipophilic nature of the benzhydryl group can enhance a molecule's ability to cross cellular membranes, a crucial factor for reaching intracellular targets.

The presence of the benzhydryl group has been associated with a range of therapeutic effects, most notably in the realms of antihistamines and antipsychotics. wikipedia.orgnih.gov For instance, many first-generation antihistamines, such as hydroxyzine and cyclizine, feature a benzhydryl moiety. wikipedia.org The steric bulk and conformational properties of this group can facilitate specific interactions with biological targets, leading to potent and selective activity. nih.gov Furthermore, the benzhydryl group serves as a versatile anchor for further chemical modifications, allowing for the optimization of a compound's potency and selectivity. chemrxiv.org

Table 2: Examples of Drugs Containing the Benzhydryl Moiety

| Drug Name | Therapeutic Class |

|---|---|

| Cetirizine | Antihistamine nih.gov |

| Cyclizine | Antihistamine, Anticholinergic nih.gov |

| Hydroxyzine | Antihistamine, Anxiolytic wikipedia.org |

| Pimozide | Antipsychotic nih.gov |

Therapeutic Relevance of Carboxylic Acid Functional Groups in Drug Development

The carboxylic acid functional group (-COOH) is a fundamental component in the design and development of a vast number of pharmaceutical agents. numberanalytics.comnih.gov Its prevalence is attributed to its unique ability to participate in a variety of crucial interactions that govern a drug's efficacy and pharmacokinetic properties. numberanalytics.com The acidic nature of the carboxyl group allows it to exist in an ionized state at physiological pH, which can significantly influence a drug's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. wiley-vch.deresearchgate.net

One of the most critical roles of the carboxylic acid moiety is its capacity to form strong hydrogen bonds and ionic interactions with biological targets such as enzymes and receptors. numberanalytics.comresearchgate.net These interactions are often essential for the binding affinity and specificity of a drug, thereby dictating its pharmacological effect. nih.gov Numerous successful drugs across a wide range of therapeutic categories, including nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen, antibiotics such as penicillins, and anticancer agents like methotrexate, contain a carboxylic acid group that is vital to their mechanism of action. numberanalytics.com The versatility of this functional group also allows for its use in prodrug strategies to improve a drug's delivery and therapeutic index. numberanalytics.com

Table 3: Prominent Drug Classes Utilizing the Carboxylic Acid Functional Group

| Drug Class | Examples |

|---|---|

| Nonsteroidal Anti-inflammatory Drugs (NSAIDs) | Ibuprofen, Naproxen, Aspirin numberanalytics.comslideshare.net |

| Antibiotics (β-lactams) | Penicillins, Cephalosporins numberanalytics.com |

| Angiotensin-Converting Enzyme (ACE) Inhibitors | Captopril, Enalapril |

| Statins (HMG-CoA Reductase Inhibitors) | Atorvastatin, Simvastatin |

Contextualization of (4-Benzhydryl-piperazin-1-yl)-acetic Acid as a Privileged Structure for Academic Inquiry

The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity. openochem.orgnih.gov These frameworks serve as versatile templates for the design of compound libraries with an increased likelihood of identifying new bioactive molecules. nih.govmdpi.com The chemical structure of this compound, which combines the well-established piperazine and benzhydryl scaffolds with the functionally crucial carboxylic acid group, firmly positions it within this category of privileged structures.

The academic interest in this particular molecular architecture is driven by the potential for synergistic or novel pharmacological activities arising from the combination of these three key moieties. Researchers have explored derivatives of the 1-benzhydryl-piperazine core for various therapeutic applications, including the development of histone deacetylase (HDAC) inhibitors with anti-cancer properties. chemrxiv.orgnih.gov The acetic acid side chain provides a handle for further chemical modification and can significantly influence the molecule's interaction with biological targets. The inherent "drug-like" properties often associated with privileged structures make this compound and its analogues attractive candidates for academic research aimed at discovering new lead compounds for a variety of diseases. openochem.org The synthesis and biological evaluation of such compounds contribute to a deeper understanding of structure-activity relationships and the principles of rational drug design. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(4-benzhydrylpiperazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-18(23)15-20-11-13-21(14-12-20)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,19H,11-15H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKSFFKKEWTLIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204769 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for 4 Benzhydryl Piperazin 1 Yl Acetic Acid and Its Analogs

Strategies for the Construction of the Benzhydryl-Piperazine Core

The formation of the central benzhydryl-piperazine scaffold is a critical precursor step. The primary methods involve either a direct bimolecular substitution to form the core in one step or more complex convergent syntheses such as multi-component reactions.

Approaches Involving 1-Benzhydrylpiperazine as a Key Intermediate

The most direct and widely reported method for synthesizing the benzhydryl-piperazine core relies on the use of 1-benzhydrylpiperazine as a foundational intermediate. This intermediate is typically prepared via a nucleophilic substitution reaction between a benzhydryl halide and an excess of piperazine (B1678402).

The synthesis commences with the preparation of benzhydryl chloride. This is often achieved by treating benzhydrol with thionyl chloride in a suitable solvent like dichloromethane. ijpsr.comajrconline.org The resulting benzhydryl chloride is then reacted directly with piperazine. To favor mono-alkylation and prevent the formation of the 1,4-dibenzhydrylpiperazine byproduct, a molar excess of piperazine is commonly used. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) in the presence of a base like anhydrous potassium carbonate to neutralize the hydrohalic acid formed during the reaction. ajrconline.orgijpsr.comtandfonline.com The reaction mixture is often heated to drive the substitution to completion. ajrconline.orgtandfonline.com

Table 1: Synthesis of 1-Benzhydrylpiperazine via Nucleophilic Substitution

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Benzhydryl chloride | Piperazine | Anhydrous K₂CO₃ | DMF | Heat (e.g., 80°C) | ijpsr.comtandfonline.com |

| Benzhydryl chloride | Piperazine | - | Acetonitrile | Reflux | ijpsr.com |

This straightforward approach provides high yields of 1-benzhydrylpiperazine, a stable and versatile intermediate ready for subsequent functionalization at the second nitrogen atom.

Multi-component Reaction Pathways for Piperazine Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer an efficient alternative for constructing complex heterocyclic scaffolds like piperazine. acs.orgthieme-connect.com While less specific for synthesizing the unsubstituted (4-Benzhydryl-piperazin-1-yl) core, these methods are powerful for generating diverse libraries of piperazine analogs.

One notable approach is the Ugi multi-component reaction, which can be adapted for the de novo synthesis of substituted piperazine derivatives. thieme-connect.com This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By carefully selecting the starting components, a piperazine ring can be formed in a two-step, one-pot procedure involving the initial Ugi reaction followed by a cyclization step. thieme-connect.com

Other advanced MCRs include transition-metal-catalyzed pathways. For instance, palladium-catalyzed cyclization reactions can assemble highly substituted piperazines from diamine components and a propargyl unit, offering excellent control over regio- and stereochemistry. organic-chemistry.org Another strategy involves the gold-catalyzed cyclization of substrates derived from the ring-opening of cyclic sulfamidates, which can then be elaborated into various piperazine scaffolds. organic-chemistry.org These MCR pathways provide rapid access to complex piperazine derivatives that would otherwise require lengthy, linear synthetic routes.

Introduction of the Acetic Acid Moiety: Direct and Indirect Synthetic Routes

Once the 1-benzhydrylpiperazine core is secured, the final step is the installation of the acetic acid group onto the remaining secondary amine. This can be achieved through several reliable methods, including direct alkylation with a haloacetic acid derivative or a two-step process involving a nitrile precursor.

Alkylation Reactions for Carboxylic Acid Chain Formation

The most direct method to introduce the acetic acid moiety is through the N-alkylation of 1-benzhydrylpiperazine with a two-carbon electrophile bearing a carboxylic acid or a precursor group, such as an ester. The reaction commonly employs an ethyl haloacetate, such as ethyl bromoacetate, as the alkylating agent. scispace.comchemspider.com

In this procedure, 1-benzhydrylpiperazine is treated with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., acetonitrile). chemspider.com The secondary amine of the piperazine acts as a nucleophile, displacing the bromide to form ethyl (4-benzhydryl-piperazin-1-yl)-acetate. This ester intermediate is then subjected to hydrolysis, typically under basic conditions (e.g., using sodium or potassium hydroxide in an ethanolic solution), to cleave the ester and yield the final (4-Benzhydryl-piperazin-1-yl)-acetic acid product. google.com

Table 2: Two-Step Alkylation and Hydrolysis for Acetic Acid Moiety Introduction

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Alkylation | 1-Benzhydrylpiperazine, Ethyl bromoacetate | K₂CO₃, Acetonitrile, Reflux | Ethyl (4-benzhydryl-piperazin-1-yl)-acetate | chemspider.com |

| 2. Hydrolysis | Ethyl (4-benzhydryl-piperazin-1-yl)-acetate | KOH or NaOH, Ethanol, Reflux | This compound | google.com |

Hydrolysis of Acetonitrile Precursors

An alternative, indirect route involves the introduction of a cyanomethyl group, which is subsequently hydrolyzed to the carboxylic acid. This two-step process begins with the N-alkylation of 1-benzhydrylpiperazine using a haloacetonitrile, such as 2-chloroethoxyacetonitrile, to form the corresponding piperazinyl-acetonitrile intermediate. google.com

The subsequent hydrolysis of the nitrile functional group can be performed under either acidic or basic conditions. google.com For example, refluxing the nitrile intermediate in an ethanolic solution of potassium hydroxide effectively converts the cyano group (-C≡N) into a carboxylate salt. google.com An acidic workup then protonates the salt to afford the final carboxylic acid product. This method is particularly useful when the direct use of haloacetate esters might be problematic or lead to side reactions.

Amide Linker Formation Strategies

For the synthesis of analogs where the acetic acid moiety is connected via an amide bond, standard peptide coupling techniques are employed. These strategies are crucial in medicinal chemistry for creating libraries of related compounds with modified linker properties. luxembourg-bio.comresearchgate.net

In a typical approach, 1-benzhydrylpiperazine is coupled with a suitable dicarboxylic acid mono-ester (e.g., mono-ethyl malonate) or a protected amino acid. The reaction is facilitated by a coupling agent, which activates the carboxylic acid. nih.govresearchgate.net Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). luxembourg-bio.com The reaction is performed in an aprotic solvent, often with the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize acids and facilitate the reaction. ajrconline.orgtandfonline.com This forms a stable amide bond, linking the benzhydryl-piperazine core to the rest of the molecule, which can then be deprotected if necessary to reveal a terminal carboxylic acid.

Advanced Synthetic Techniques for Diversification of this compound Derivatives

The core structure of this compound, built upon the 1-benzhydrylpiperazine scaffold, serves as a versatile platform for chemical diversification. Advanced synthetic strategies are employed to generate a wide array of derivatives, primarily through modifications at the secondary amine of the piperazine ring. These modifications often involve acylation, sulfonylation, and coupling reactions to introduce diverse functional groups, leading to analogs with varied physicochemical properties.

A predominant strategy for diversification is amide bond formation . This is typically achieved by reacting 1-benzhydrylpiperazine with a variety of carboxylic acid derivatives, such as acid chlorides or isocyanates, in the presence of a base like triethylamine in a dry aprotic solvent like dichloromethane. ajrconline.orgtandfonline.com This nucleophilic substitution reaction is highly efficient for creating a library of carboxamide derivatives. ajrconline.orgtandfonline.com For instance, coupling 1-benzhydrylpiperazine with substituted benzoyl chlorides (e.g., 4-tert-butylbenzoyl chloride, 2,4-dichlorobenzoyl chloride, 3-bromobenzoyl chloride) yields the corresponding N-aroyl-benzhydrylpiperazine analogs. tandfonline.com

Another key technique is sulfonamide synthesis . This involves the reaction of 1-benzhydrylpiperazine with various substituted aromatic sulfonyl chlorides. ajrconline.org The reaction is typically carried out in a solvent like dichloromethane at a reduced temperature (0-5 °C), with a base such as triethylamine to neutralize the HCl byproduct. ajrconline.orgresearchgate.net This method has been used to synthesize compounds like 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine. ajrconline.orgresearchgate.net

More complex derivatives can be synthesized using multi-step reaction sequences involving protecting groups and coupling agents. For example, to create hybrids with amino acid linkers, substituted benzhydryl piperazine can be treated with Boc-protected amino acids using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine). nih.gov The Boc (tert-butoxycarbonyl) protecting group is subsequently removed using an acid like trifluoroacetic acid (TFA). nih.gov The exposed amine can then be further functionalized, for instance, by reacting it with nitro-substituted benzene sulfonyl chlorides to yield complex sulfonamide hybrids. nih.gov This modular approach allows for the systematic introduction of different amino acid spacers and aromatic sulfonyl groups, greatly expanding the structural diversity of the final compounds.

The table below summarizes various synthetic transformations used to diversify the 1-benzhydrylpiperazine core.

| Reaction Type | Reagents & Conditions | Starting Material | Product Type | Ref. |

| Carboxamide Synthesis | Substituted Benzoyl Chloride, Triethylamine, Dichloromethane | 1-Benzhydrylpiperazine | (4-Benzhydryl-piperazin-1-yl)-(aryl)-methanone | tandfonline.com |

| Carboxamide Synthesis | Isocyanate Derivative, Triethylamine, Dichloromethane | 1-Benzhydrylpiperazine | N-Alkyl/Aryl-4-benzhydrylpiperazine-1-carboxamide | tandfonline.com |

| Sulfonamide Synthesis | Substituted Benzene Sulfonyl Chloride, Triethylamine, Dichloromethane, 0-5 °C | 1-Benzhydrylpiperazine | 1-Benzhydryl-4-(arylsulfonyl)-piperazine | ajrconline.org |

| Multi-step Hybrid Synthesis | 1. Boc-amino acid, HATU, DIPEA; 2. TFA; 3. Nitrobenzene sulfonyl chloride, DIPEA | Substituted Benzhydrylpiperazine | Benzhydrylpiperazine-amino acid-sulfonamide hybrid | nih.gov |

Methodologies for Compound Purification and Analytical Characterization in Synthetic Chemistry

Following the synthesis of this compound derivatives, rigorous purification and characterization are essential to isolate the target compound and confirm its identity and purity.

Compound Purification: The primary method for purifying these synthesized derivatives is column chromatography . tandfonline.comresearchgate.netnih.gov This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel (60–120 or 100–200 mesh). tandfonline.comnih.gov A solvent system, or eluent, is passed through the column to carry the components of the mixture at different rates. The choice of eluent is critical for effective separation. Common solvent systems for benzhydrylpiperazine derivatives include mixtures of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate. tandfonline.comresearchgate.netnih.gov For example, a hexane:ethyl acetate (8:2) mixture has been used as an eluent. tandfonline.com For more polar compounds, systems such as methanol in dichloromethane (e.g., 2–6%) are employed. nih.gov

Recrystallization is another common purification technique. ajrconline.org This method involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. Rectified spirit has been used for the recrystallization of a 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine derivative. ajrconline.org In some cases, trituration with a solvent mixture like n-pentane/diethyl ether is used to solidify and purify the product after column chromatography. nih.gov

Analytical Characterization: Once purified, the identity and structure of the compounds are confirmed using a suite of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR (Proton NMR) is extensively used to determine the structure of the molecule by providing information about the number of different types of protons, their chemical environment, and their connectivity. tandfonline.comtandfonline.com For instance, characteristic signals include a singlet for the methine proton (–CH) of the benzhydryl group around 4.3 ppm and various signals for the aromatic and piperazine protons. tandfonline.com ¹³C NMR provides information about the carbon skeleton of the molecule. nih.gov

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. researchgate.netnih.gov It is a crucial tool for confirming the molecular formula of the synthesized derivative.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups in the molecule. tandfonline.comtandfonline.com For example, the presence of a carbonyl (C=O) group in carboxamide derivatives is indicated by a strong absorption band around 1626-1670 cm⁻¹, while N-H bonds in amides and sulfonamides show characteristic stretches. tandfonline.comtandfonline.com

Elemental Analysis : This analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental values are compared with the calculated theoretical values for the proposed molecular formula to confirm its elemental composition. nih.gov

X-ray Crystallography : For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and conformation. researchgate.net This technique was used to confirm the structure and chair conformation of the piperazine ring in 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine. researchgate.net

Melting Point (M.P.) Determination : The melting point is a physical property used to assess the purity of a solid compound. A sharp melting point range typically indicates a high degree of purity. tandfonline.comtandfonline.com

The table below provides examples of analytical data used for the characterization of a representative benzhydrylpiperazine derivative.

| Analytical Technique | Compound | Key Findings | Ref. |

| ¹H NMR | (4-benzhydryl-piperazin-1-yl)-(3-bromo-phenyl)-methanone | (DMSO-d6, 400 MHz) δ: 7.62 (m 1H, Ar-H), 7.54 (s, 1H, Ar-H), 7.43 (d, 4H, J = 7.24 Hz, Ar-H), 7.17-7.35 (m, 8H, Ar-H), 4.32 (s, 1H, –CH), 3.64 (br s, 2H, –CH₂–), 3.34 (br s, 2H, –CH₂–), 2.31 (br s, 4H, –CH₂–). | tandfonline.com |

| IR | (4-benzhydryl-piperazin-1-yl)-(3-bromo-phenyl)-methanone | (KBr, cm⁻¹): 2935, 2842 (C-H), 1670 (C=O), 688 (C-Br). | tandfonline.com |

| Mass Spec. | N-(2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)2-nitrobenzene Sulfonamide | MS (ESI positive) m/z: 531.12 [M + H]⁺. | nih.gov |

| X-ray Cryst. | 1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine | Monoclinic space group C2/c. Confirmed chair conformation of the piperazine ring. | researchgate.net |

| Elemental Analysis | N-(2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)4-nitrobenzene Sulfonamide | Calculated for C₂₅H₂₄F₂N₄O₅S: C, 56.60; H, 4.56; N, 10.56. Found: C, 56.64; H, 4.58; N, 10.59. | nih.gov |

Structure Activity Relationship Sar Studies of 4 Benzhydryl Piperazin 1 Yl Acetic Acid Derivatives

General Principles Governing SAR in Piperazine-Containing Acid Scaffolds

The piperazine (B1678402) ring is a privileged scaffold in medicinal chemistry, largely due to its structural and physicochemical properties that are amenable to drug design. nih.govresearchgate.net It is a six-membered saturated heterocycle containing two nitrogen atoms, typically at positions 1 and 4. ijbpas.com This dual-nitrogen structure is fundamental to its utility. The nitrogen atoms can serve as hydrogen bond acceptors, tuning interactions with biological receptors. encyclopedia.pub Their basicity, a result of the presence of these nitrogen atoms, allows medicinal chemists to utilize the piperazine ring as a versatile building block for creating new bioactive molecules. nih.govresearchgate.net

The two nitrogen sites on the piperazine core offer significant advantages for pharmacokinetic profiles. nih.gov They can lead to an essential increase in the water solubility of drug-like molecules, which plays a crucial role in bioavailability. nih.govencyclopedia.pub The N-1 and N-4 positions provide opportunities for substitution, allowing for the modulation of a compound's properties without necessarily creating a new stereocenter. nih.gov The fundamental biological activity of piperazine derivatives is often directly related to the substitutions at these 1,4-position nitrogen atoms. researchgate.net Structural modifications, such as the incorporation of electron-withdrawing groups (e.g., Cl, Br, NO2), have been shown to enhance the activity of some piperazine-based compounds. benthamdirect.com This inherent flexibility makes the piperazine scaffold a cornerstone in the development of new therapeutic agents across a wide range of applications. benthamdirect.comresearchgate.net

Positional and Substituent Effects on Biological Activity

The benzhydryl moiety, consisting of two phenyl rings attached to a single carbon, serves as a crucial recognition element, often referred to as the "CAP group," which interacts with the surface of target proteins. researchgate.net Alterations to these phenyl rings can have a profound impact on biological activity.

Studies have shown that the introduction of lipophilic and bulky groups on the phenyl rings can be advantageous. For instance, derivatives with a diphenylmethyl group have demonstrated effective growth inhibition against Mycobacterium tuberculosis H37Rv. mdpi.com In one study, replacing a hydrogen atom with a fluorine atom on the diphenyl ring did not lead to a significant improvement in anti-tuberculosis activity. nih.gov However, other research indicates that the presence of a smaller substituent, such as hydrogen or fluorine, at the fourth position of the aromatic ring may decrease the molecule's refractivity. nih.gov

The position and nature of substituents are critical. The removal of a para-chloro substituent has been shown to reduce activity in some benzhydryl amine analogs. researchgate.net In a series of antimycobacterial agents, compounds featuring 3,4-dichloro substitution on one of the phenyl rings attached to the piperazine moiety showed high efficacy. mdpi.com

| Modification on Benzhydryl Phenyl Ring | Observed Influence on Biological Activity | Reference |

|---|---|---|

| Introduction of a diphenylmethyl group | Improved antimycobacterial activity (Mtb H37Rv). | mdpi.com |

| Replacement of Hydrogen with Fluorine | No significant improvement in anti-TB activity was observed in one study. | nih.gov |

| Removal of a para-chloro substituent | Reduced antiviral activity in related benzhydryl amines. | researchgate.net |

| Presence of 3,4-dichlorophenyl group | Effective inhibition of Mtb H37Ra. | mdpi.com |

The two nitrogen atoms within the piperazine ring are pivotal for biological interactions and offer key points for structural modification. nih.govresearchgate.net The substituents on the piperazine unit are known to be important for inhibitory activity. nih.gov

The roles of the N-1 and N-4 atoms can be distinct and contribute differently to the pharmacological profile. In a study on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, it was found that the N-1 atom was crucial for expressing narcotic antagonist activity, while the N-4 atom was essential for mu-opioid agonist activity. nih.gov This highlights how each nitrogen atom can be tailored for specific interactions.

The nature of the group attached to the nitrogen atoms also plays a role. SAR studies on celastrol derivatives indicated that activity generally decreases as the size of the substituents on the piperazine nitrogen increases. nih.gov Furthermore, investigations into purine steroid-nucleoside analogs revealed that substituents at the N-4 position of the piperazine moiety had a significant influence on cytotoxicity. nih.gov While much of the focus has been on N-substitutions, recent research has also begun to explore the direct functionalization of the carbon atoms on the piperazine ring to create novel structural diversity. encyclopedia.pubmdpi.com

The acetic acid side chain and the linker connecting it to the piperazine core are critical for orienting the molecule within a target's binding site and influencing its physicochemical properties. The 1-benzhydryl piperazine moiety has been successfully used to synthesize novel histone deacetylase (HDAC) inhibitors by introducing small structural perturbations in the hydrocarbon linker. researchgate.net

The chemistry of the linker can significantly affect the properties of the entire molecule. For example, incorporating a piperazine ring into the linker of Proteolysis Targeting Chimeras (PROTACs) is a strategy used to enhance rigidity and improve solubility upon protonation. semanticscholar.org However, the local chemical environment heavily influences the basicity (pKa) of the piperazine nitrogens. When a piperazine ring is connected via an amide bond, the electron-withdrawing nature of the carbonyl group can reduce the pKa of the adjacent nitrogen, potentially diminishing the desired protonation and solubility enhancement at physiological pH. semanticscholar.org The length of the linker also matters; studies have shown that the basicity of the piperazine nitrogen reaches a maximum when a second carbonyl group in the linker is at least three methylene units away. semanticscholar.org

| Linker Modification | Physicochemical/Biological Effect | Reference |

|---|---|---|

| Piperazine connected via an amide bond | Reduces the pKa (basicity) of the adjacent piperazine nitrogen. | semanticscholar.org |

| Increased distance between piperazine and a second carbonyl group in the linker | Basicity of the piperazine nitrogen increases, maximizing at a distance of three methylene units. | semanticscholar.org |

| Methylation of the second piperazine nitrogen | Lowers the pKa value, modulating the basicity. | semanticscholar.org |

| Use of an amino acid linker in certain anti-TB hybrids | No direct impact on antimycobacterial activity was observed. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgslideshare.net These models relate predictor variables, which can be physicochemical properties or theoretical molecular descriptors, to a response variable, such as the biological activity of the chemicals. wikipedia.org The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. wikipedia.orgslideshare.net

For derivatives based on the (4-Benzhydryl-piperazin-1-yl) scaffold, QSAR approaches have been valuable. For instance, three-dimensional QSAR (3D-QSAR) techniques have been combined with structure-based molecular docking for the final selection of potential selective HDAC6 inhibitors that utilize the 1-benzhydryl piperazine fragment. researchgate.net

The development of a robust QSAR model involves several key steps, including the selection of a dataset of compounds with known activities, calculation of molecular descriptors, selection of the most relevant descriptors, and generation and validation of the mathematical model. slideshare.net Descriptors used in QSAR studies can include thermodynamic properties (like heat of formation), spatial properties (such as molecular shadow), and electronic properties (like partial negative surface area). nih.gov A statistically significant QSAR model can not only predict the activity of new compounds but also provide insights into the molecular features that are either beneficial or detrimental to activity. nih.gov

Fragment-Based Drug Design Approaches Utilizing the Benzhydryl-Piperazine Moiety

Fragment-Based Drug Design (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for the discovery of lead compounds. This approach begins by screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind to a biological target. These initial fragment hits, which typically bind with low affinity, serve as starting points for building more potent and selective drug candidates through processes like fragment growing, linking, or merging. rug.nlnih.gov

The benzhydryl-piperazine moiety is well-suited for FBDD strategies. In the development of selective histone deacetylase 6 (HDAC6) inhibitors, the 1-benzhydryl piperazine structure was identified as a novel surface-recognition "CAP" group through a computational fragment search. researchgate.net This fragment was then used as a foundational building block. Novel potent inhibitors were subsequently designed and synthesized by linking this benzhydryl-piperazine fragment to a zinc-binding group via an aliphatic or aromatic linker. researchgate.net This successful application demonstrates the utility of the benzhydryl-piperazine moiety as a high-quality starting fragment for developing potent and selective inhibitors. The FBDD approach allows for the efficient exploration of chemical space and can lead to lead compounds with improved ligand efficiency. astx.com

Molecular Mechanisms of Action for 4 Benzhydryl Piperazin 1 Yl Acetic Acid Derivatives

Elucidation of Specific Biological Targets and Pathways

The pharmacological versatility of (4-Benzhydryl-piperazin-1-yl)-acetic acid derivatives stems from their ability to interact with multiple biological targets. The benzhydryl and piperazine (B1678402) moieties are common pharmacophores that facilitate binding to various proteins, while the acetic acid group can influence solubility and provide an additional interaction point.

The benzhydrylpiperazine core is a privileged structure for targeting central nervous system receptors. rsc.org Various derivatives have shown significant affinity and modulatory effects on several key neurotransmitter systems.

Dopamine (B1211576) Receptors : Diaryl piperazine derivatives have been identified as potent and selective antagonists for the dopamine D4 receptor. nih.govnih.gov The structure of this compound suggests potential interactions with dopamine pathways, a common feature for molecules containing the benzhydrylpiperazine group. rsc.orgacs.org

GABA Receptors : The mechanism of action can be indirect. For instance, the derivative 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide was found to inhibit human carbonic anhydrase (hCA) VII. twas.org This enzyme is crucial for supplying the bicarbonate gradient that results in the efflux of HCO₃⁻ ions through GABA-A receptors, a process that establishes a functionally excitatory GABAergic transmission. twas.org Inhibition of hCA VII can thus modulate neuronal excitation mediated by the GABA system. twas.org

Opioid Receptors : The antinociceptive effects of some piperazine derivatives have been linked to the opioidergic system. researchgate.net In mechanistic studies of related thiazole-piperazine compounds, the antinociceptive activity was abolished by pre-treatment with naloxone (B1662785), a non-selective opioid receptor antagonist. researchgate.net This finding indicates that the analgesic effects are mediated through the activation of opioid pathways. researchgate.net Molecular docking studies further supported these findings, demonstrating significant interactions between active compounds and both µ- and δ-opioid receptors. researchgate.net

Table 1: Receptor Interactions of Selected this compound Analogues and Related Piperazine Derivatives This table is representative of findings for the broader class of benzhydrylpiperazine and related piperazine derivatives.

| Derivative Class | Receptor Target | Observed Effect | Reference |

|---|---|---|---|

| Diaryl Piperazines | Dopamine D4 | Antagonist activity | nih.govnih.gov |

| 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | GABA-A (Indirect via hCA VII) | Modulation of excitatory GABAergic transmission | twas.org |

| Thiazole-Piperazines | µ- and δ-Opioid Receptors | Agonist activity (inferred from naloxone antagonism) | researchgate.net |

Derivatives of this class have demonstrated potent inhibitory activity against several clinically relevant enzymes, highlighting a key mechanism for their therapeutic potential, particularly in oncology and neurodegenerative diseases.

Histone Deacetylases (HDACs) : A significant finding is the potent inhibition of HDACs by derivatives using a 1-benzhydryl piperazine scaffold as a surface recognition or "cap" group. In vitro screening has identified derivatives that act as selective HDAC6 inhibitors with nanomolar IC₅₀ values, as well as non-selective HDAC inhibitors that are also potent in the nanomolar range. The inhibition of HDACs is a validated strategy in cancer therapy, as it can lead to cell cycle arrest, differentiation, and apoptosis. nih.gov

Cholinesterases : The piperazine scaffold is present in compounds known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease therapy. twas.org Benzylpiperazine derivatives have shown potent, dual inhibition of both enzymes. For example, specific compounds exhibited AChE IC₅₀ values as low as 0.461 µM and BuChE IC₅₀ values of 1.367 µM. twas.org Other related series, such as benzothiazole–piperazine hybrids, also displayed strong AChE inhibition, with IC₅₀ values around 2.31 μM. rsc.org

Carbonic Anhydrases (CAs) : The derivative 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide is an effective inhibitor of human carbonic anhydrases. twas.org It displays preferential inhibition of the brain-associated hCA VII isoform (Ki = 8.9 nM) over the more ubiquitous hCA II isoform (Ki = 43.2 nM). twas.org Crystal structure analysis revealed that the inhibitor is stabilized by a greater number of polar and hydrophobic interactions within the active site of hCA VII compared to hCA II, explaining its selectivity. twas.org

Table 2: Enzyme Inhibition Profiles of Selected this compound Analogues and Related Piperazine Derivatives

| Derivative/Analog | Enzyme Target | Inhibition Value (IC₅₀ or Kᵢ) | Reference |

|---|---|---|---|

| 1-Benzhydryl piperazine hydroxamic acids | HDAC6 (selective) & other HDACs | Nanomolar IC₅₀ values | |

| 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | hCA VII | Kᵢ = 8.9 nM | twas.org |

| 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | hCA II | Kᵢ = 43.2 nM | twas.org |

| Benzylpiperazine analog (Compound 19) | AChE | IC₅₀ = 0.461 µM | twas.org |

| Benzylpiperazine analog (Compound 19) | BuChE | IC₅₀ = 1.367 µM | twas.org |

| Benzothiazole-piperazine hybrid (Compound 12) | AChE | IC₅₀ = 2.31 µM | rsc.org |

Cellular and Subcellular Mechanistic Effects

The interaction of these derivatives with their molecular targets translates into significant effects at the cellular level, primarily studied in the context of cancer. These effects include the activation of programmed cell death and the disruption of the normal cell division cycle.

A primary mechanism for the anticancer activity of piperazine-containing compounds is the direct induction of apoptosis in tumor cells. nih.gov Various studies on benzhydrylpiperazine derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, including those from the liver, breast, and colon. nih.gov For example, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed potent cell growth inhibitory activity. nih.gov Mechanistic studies on other piperazine derivatives have provided a model for this process; the compound SJ-8002 was shown to induce apoptosis in HepG2 human hepatocellular carcinoma cells by causing DNA fragmentation, characteristic morphological changes, the release of cytochrome c from mitochondria, and the subsequent activation of caspase-3, a key executioner enzyme in the apoptotic cascade.

In addition to inducing apoptosis, these compounds can exert their anticancer effects by interfering with the cell cycle. The inhibition of HDACs by 1-benzhydryl piperazine derivatives is mechanistically linked to cell cycle arrest. nih.gov Studies on structurally related benzothiazole-piperazine derivatives have provided direct evidence of this effect. Fluorescence-Activated Cell Sorting (FACS) analysis revealed that a cytotoxic derivative caused cell cycle arrest at the subG1 phase, which is indicative of apoptosis. This demonstrates that these compounds can halt the proliferation of cancer cells before triggering programmed cell death.

Mechanistic Studies of Pharmacological Efficacy (e.g., Antinociceptive, Antituberculosis)

The molecular and cellular activities of this compound derivatives are the basis for their broader pharmacological efficacy in preclinical models of disease.

Antinociceptive Efficacy : The pain-relieving properties of piperazine derivatives are often investigated using models like the acetic acid-induced writhing test, which assesses peripheral antinociceptive activity. researchgate.net In this test, acetic acid administration causes visceral pain by activating nociceptors and triggering the release of inflammatory mediators. researchgate.net The ability of piperazine compounds to reduce writhing behavior points to a peripheral analgesic effect. researchgate.net As noted previously, mechanistic studies using the opioid antagonist naloxone have confirmed that for some derivatives, this efficacy is mechanistically linked to the activation of the endogenous opioid system. researchgate.net

Antituberculosis Efficacy : Benzhydrylpiperazine-coupled hybrids have shown excellent activity against Mycobacterium tuberculosis. rsc.org A postulated mechanism of action for related 2,4-dinitrobenzenesulfonamide (B1250028) derivatives involves the generation of oxidative stress. rsc.org It is hypothesized that the nitro group on the compound can be reduced by cofactors such as FADH₂, forming a nitroso intermediate. rsc.org This leads to the production of reactive oxygen species (ROS) and sulfur dioxide (SO₂), which are toxic to the bacteria, and can cause suicide inhibition of essential mycobacterial enzymes. rsc.org

Preclinical Pharmacological Evaluation of 4 Benzhydryl Piperazin 1 Yl Acetic Acid Analogs

In Vitro Assessment of Biological Activities

In vitro studies are the first step in characterizing the pharmacological profile of novel chemical entities. These experiments, conducted in a controlled laboratory environment outside of a living organism, provide foundational data on a compound's biological activity, potency, and selectivity.

Cell-Based Functional Assays for Efficacy

Cell-based functional assays are instrumental in determining the efficacy of (4-Benzhydryl-piperazin-1-yl)-acetic acid analogs in a biological context that mimics a specific disease state. These assays utilize living cells to measure the functional consequences of compound exposure.

A significant area of investigation for benzhydrylpiperazine derivatives has been in the field of oncology. Analogs have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, a series of 1-benzhydryl-piperazine-based histone deacetylase (HDAC) inhibitors were assessed for their ability to reduce the viability of MDA-MB-231 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive breast cancer) cells using the MTT assay. nih.gov The results demonstrated that these compounds could decrease cell viability, with some analogs showing greater potency against the more aggressive MDA-MB-231 cell line. nih.gov

| Compound | MDA-MB-231 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| 6b | 33.40 | 84.05 |

| 7b | 10.55 | >100 |

| 8b | 5.42 | 39.10 |

| 9b | 38.1 | 99.50 |

Beyond cancer, the anti-inflammatory potential of benzhydrylpiperazine derivatives has been explored. A study on novel dual COX-2/5-LOX inhibitors with a benzhydrylpiperazine scaffold evaluated their ability to inhibit prostaglandin E₂ (PGE₂) production in vitro. nih.gov PGE₂ is a key mediator of inflammation, and its inhibition is a hallmark of successful anti-inflammatory drugs. The study found that lead compounds markedly inhibited PGE₂ production in a dose-dependent manner, indicating significant anti-inflammatory potential. nih.gov

Furthermore, other analogs have been screened for different therapeutic areas. For example, a series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids were tested for their in vitro activity against Mycobacterium tuberculosis H37Rv strain, demonstrating excellent antituberculosis activity. nih.gov

Biochemical Assays for Target Engagement

Biochemical assays are essential for confirming that a compound directly interacts with its intended molecular target. These cell-free assays measure the binding affinity or enzymatic inhibition of a compound against a purified protein, such as a receptor or an enzyme.

For the 1-benzhydryl-piperazine-based compounds designed as HDAC inhibitors, in vitro biochemical luminescence assays were conducted using purified HDAC enzymes. researchgate.net These assays confirmed that the compounds directly inhibited HDAC activity, with some analogs showing nanomolar potency and selectivity for specific HDAC isoforms, such as HDAC6. researchgate.net

| Compound | HDAC1 IC₅₀ (µM) | HDAC6 IC₅₀ (µM) | HDAC8 IC₅₀ (µM) |

| 6b | 0.856 | 0.058 | 0.785 |

| 7b | 0.451 | 0.033 | 0.452 |

| 8b | 0.045 | 0.024 | 0.125 |

| 9b | 1.472 | 0.031 | 0.715 |

In the context of anti-inflammatory drug discovery, biochemical assays were used to confirm the dual inhibition of COX-2 and 5-LOX enzymes by benzhydrylpiperazine derivatives. nih.gov This dual-inhibition strategy is believed to offer a better safety profile compared to traditional NSAIDs.

For other piperazine (B1678402) derivatives, receptor binding assays have been crucial in defining their pharmacological profile. For example, novel piperazine amides were evaluated for their binding affinity to dopamine (B1211576) (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors, which are key targets for antipsychotic drugs. nih.gov Similarly, other analogs have been assessed for their affinity to histamine H₄ receptors in the context of inflammatory pain. nih.gov One such compound, A-987306, demonstrated high affinity in H₄ receptor binding assays with Kᵢ values of 3.4 nM for the rat receptor and 5.8 nM for the human receptor. nih.gov Another study focused on developing selective ligands for the dopamine D₃ receptor, with a lead compound showing a Kᵢ of 0.7 nM. nih.gov

Preclinical In Vivo Models for Efficacy Studies

Following promising in vitro results, the evaluation of this compound analogs moves to in vivo models. These studies, conducted in living animals, are critical for assessing a compound's efficacy in a complex physiological system that includes metabolism, distribution, and interaction with multiple biological components.

Selection and Justification of Animal Models for Disease States

The choice of an animal model is dictated by the therapeutic indication being targeted. The model should ideally replicate key aspects of the human disease pathophysiology.

For neurodegenerative conditions like Alzheimer's disease, transgenic mouse models are frequently used. nih.gov For instance, N,N'-disubstituted piperazine derivatives have been tested in animal models of Alzheimer's, where they were shown to reduce both amyloid and Tau pathology, two key hallmarks of the disease. researchgate.netnih.gov These models are justified as they allow for the assessment of a compound's ability to modify the underlying disease processes.

In the field of oncology, xenograft models are commonly employed. In a study of 1-benzhydryl-piperazine-based HDAC inhibitors, a zebrafish xenograft model with MDA-MB-231 breast cancer cells was utilized. researchgate.net This model is advantageous for its rapid screening capabilities and the ability to visualize tumor growth and metastasis in a living organism.

For evaluating anti-inflammatory and analgesic properties, the carrageenan-induced paw edema model in rats is a standard. nih.gov This model mimics acute inflammation and allows for the measurement of a compound's ability to reduce swelling. nih.gov Another relevant model is the carrageenan-induced thermal hyperalgesia model, which is used to assess efficacy against inflammatory pain. nih.gov

Animal models of epilepsy, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice, are used to evaluate the anticonvulsant activity of new chemical entities. researchgate.net

Investigation of Pharmacodynamic Responses in vivo

Pharmacodynamic studies in vivo aim to understand the relationship between drug concentration and its pharmacological effect at the site of action. This involves measuring biological markers that indicate the drug is engaging its target and producing the desired therapeutic effect.

In the study of benzhydrylpiperazine-based anti-inflammatory agents, a key pharmacodynamic endpoint was the reduction of paw volume in the carrageenan-induced edema model. The most effective compounds demonstrated a significant reduction in paw edema, which peaked at 5 hours post-treatment, indicating successful inhibition of prostaglandin release in the later stages of inflammation. nih.gov

For piperazine-based histamine H₄ antagonists, in vivo pharmacodynamic responses included the blockage of H₄-agonist-induced scratching in mice and a reduction in inflammatory cell recruitment in a peritonitis model. nih.gov In a rat model of inflammatory pain, a lead compound showed a potent effect in blocking thermal hyperalgesia. nih.gov

In the context of antipsychotic drug development, pharmacodynamic responses of piperazine derivatives were assessed by their ability to reduce apomorphine-induced climbing and MK-801-induced hyperactivity in rodents. nih.gov These behavioral models are indicative of a compound's potential to treat psychosis.

In the zebrafish xenograft model for breast cancer, the pharmacodynamic response to a novel non-selective HDAC inhibitor was measured by its potent anti-tumor, anti-metastatic, and anti-angiogenic effects observed at low micromolar concentrations. researchgate.net

Metabolomic Profiling in Preclinical Models

This systems biology approach can help in identifying biomarkers of drug efficacy and potential toxicity. nih.gov For instance, a metabolomic analysis could reveal that a this compound analog alters specific lipid or amino acid metabolic pathways, which could be linked to its therapeutic effect. researchgate.net This information is valuable for understanding the drug's mode of action beyond its primary target engagement. researchgate.net

While specific metabolomic profiling data for this compound and its direct analogs are not widely available in the public domain, the general application of this technology in preclinical studies is well-established. nih.govnih.gov Such studies would typically involve the analysis of biofluids (e.g., plasma, urine) or tissue samples from treated animals using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. researchgate.net The resulting data would then be used to create a metabolic fingerprint of the drug's effect, contributing to a more holistic understanding of its pharmacological profile.

Computational Chemistry and Cheminformatics in the Study of 4 Benzhydryl Piperazin 1 Yl Acetic Acid Derivatives

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable information about the binding affinity and the nature of the interactions. In the study of (4-Benzhydryl-piperazin-1-yl)-acetic acid derivatives, molecular docking has been pivotal in understanding how these molecules interact with their biological targets.

For instance, derivatives of this scaffold have been investigated as inhibitors of various enzymes and receptors. Docking studies have revealed that the benzhydryl moiety often anchors the molecule within a hydrophobic pocket of the target protein, while the piperazine (B1678402) ring and the acetic acid side chain engage in crucial hydrogen bonding and electrostatic interactions with key amino acid residues.

A notable example is the investigation of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, a derivative of this compound, as an inhibitor of human carbonic anhydrase (hCA) isoforms II and VII. researchgate.netrsc.org Crystallographic and molecular docking studies have elucidated the specific interactions that govern the binding and selectivity of this compound. researchgate.netrsc.org The benzhydrylpiperazine group extends into a hydrophobic region of the active site, while the acetamide (B32628) linker allows for conformational flexibility, enabling the sulfamoylphenyl group to coordinate with the catalytic zinc ion and form hydrogen bonds with nearby residues. researchgate.net

The following table summarizes key ligand-protein interactions observed in molecular docking studies of this compound derivatives with various protein targets.

| Derivative | Protein Target | Key Interacting Residues | Type of Interaction | Reference |

| 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | Human Carbonic Anhydrase VII | Gln92, Hydrophobic pocket | Hydrogen bond, Hydrophobic interactions | researchgate.net |

| 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivative | Dihydrofolate Reductase | Not Specified | Good docking score | nih.gov |

| Novel piperazine derivatives | HIV-1 gp120 | Not Specified | Prediction of binding mode | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of both the ligand and the protein over time. This technique is particularly valuable for studying the stability of ligand-protein complexes and for understanding the role of molecular flexibility in binding.

For derivatives of this compound, MD simulations have been employed to assess the stability of the docked poses obtained from molecular docking studies. These simulations can reveal whether the initial binding mode is maintained throughout the simulation or if the ligand undergoes significant conformational rearrangements. For instance, a study on 1-(4-chlorobenzhydryl) piperazine derivatives utilized molecular dynamics simulations to complement their experimental findings. researchgate.net

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful cheminformatics technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand in its bound conformation (structure-based) or by aligning a set of active molecules (ligand-based).

For this compound derivatives, pharmacophore models can be developed to guide the design of new analogs with improved activity. For example, a pharmacophore model for benzhydryl piperazine derivatives as anticonvulsant agents was successfully generated. researchgate.net This model typically includes features such as hydrophobic groups (representing the benzhydryl moiety), hydrogen bond acceptors and donors (from the piperazine nitrogens and the carboxylic acid), and an aromatic feature.

Once a pharmacophore model is established and validated, it can be used as a 3D query to search large compound databases in a process called virtual screening. nih.gov This approach allows for the rapid identification of novel chemical scaffolds that possess the desired pharmacophoric features and are therefore likely to be active. This significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process.

The following table outlines a typical workflow for pharmacophore modeling and virtual screening of this compound derivatives.

| Step | Description |

| 1. Training Set Selection | A set of structurally diverse and biologically active this compound derivatives is selected. |

| 2. Pharmacophore Model Generation | A pharmacophore model is generated based on the common chemical features of the training set molecules. |

| 3. Model Validation | The generated model is validated for its ability to distinguish between active and inactive compounds. |

| 4. Database Screening | The validated pharmacophore model is used to screen a large database of chemical compounds. |

| 5. Hit Filtering and Prioritization | The hits from the virtual screen are filtered based on drug-likeness criteria and prioritized for further investigation. |

Predictive Modeling for Absorption, Distribution, and Metabolism (ADM)

The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success. In silico predictive models have become increasingly important in the early stages of drug discovery to assess the ADME profiles of compounds and to guide their optimization.

For this compound derivatives, various computational tools and models can be used to predict their ADME properties. The piperazine ring is a common motif in many approved drugs and is known to often impart favorable physicochemical properties, which can lead to improved oral bioavailability and ADME characteristics. researchgate.net

Predictive models can estimate a range of properties, including:

Absorption: Parameters such as Caco-2 cell permeability and human intestinal absorption are predicted to assess the potential for oral absorption.

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration help to understand how the compound will be distributed throughout the body.

Metabolism: The potential for metabolism by cytochrome P450 enzymes can be predicted, which is crucial for assessing the compound's metabolic stability and potential for drug-drug interactions.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of this compound derivatives with their ADME properties. nih.gov These models can help to identify which structural modifications are likely to improve the pharmacokinetic profile of a lead compound.

The following table provides examples of ADME parameters that can be predicted using in silico models for this compound derivatives.

| ADME Property | Predicted Parameter | Importance |

| Absorption | Caco-2 Permeability | Predicts intestinal absorption. |

| Human Intestinal Absorption (%) | Estimates the fraction of the drug absorbed from the gut. | |

| Distribution | Plasma Protein Binding (%) | Affects the free concentration of the drug available to act on its target. |

| Blood-Brain Barrier (BBB) Permeation | Indicates whether the compound can reach the central nervous system. | |

| Metabolism | Cytochrome P450 Inhibition | Predicts the potential for drug-drug interactions. |

Emerging Research Avenues and Future Perspectives for 4 Benzhydryl Piperazin 1 Yl Acetic Acid Research

Development of Multifunctional Ligands Incorporating the Benzhydryl-Piperazine-Acetic Acid Scaffold

The development of multifunctional ligands, or single chemical entities capable of modulating multiple biological targets, is a promising strategy for treating complex diseases like cancer and chronic inflammation. The benzhydryl-piperazine framework is a vital core structure being utilized for this purpose. nih.gov Its established medicinal significance and favorable pharmacological properties make it an ideal starting point for designing novel multifunctional compounds. nih.gov

A key approach involves creating molecular hybrids that combine the benzhydryl-piperazine scaffold with other pharmacologically active moieties. For instance, researchers have successfully designed and synthesized novel dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) by retaining the benzhydryl-piperazine core. nih.gov This strategy aims to effectively combat the progression of multifaceted inflammatory diseases. nih.gov In one such study, a structure-based drug design approach was used to screen over 59,000 piperazine-containing ligands from the ChEMBL database, identifying the benzhydryl-piperazine moiety as a key feature for COX-2 binding. nih.gov By linking this scaffold to other groups, such as 1,3,4-oxadiazole, which has known anti-cancer and dual COX-2/5-LOX inhibitory potential, researchers developed potent anti-inflammatory and anti-cancer agents. nih.gov

Table 1: Examples of Multifunctional Ligands Based on the Benzhydryl-Piperazine Scaffold

| Compound Class | Targeted Moieties | Therapeutic Goal | Research Finding |

|---|---|---|---|

| Molecular Hybrids | Benzhydryl-piperazine and 1,3,4-oxadiazole | Dual COX-2/5-LOX Inhibition | Resulted in compounds with potent anti-inflammatory, analgesic, and anti-cancer activity. nih.gov |

This research highlights a promising avenue for developing safer and more effective medicines for long-term use compared to existing therapies. nih.gov

Exploration of Novel Therapeutic Applications Beyond Current Indications

The inherent bioactivity of the benzhydryl-piperazine structure has prompted investigations into its efficacy against a variety of diseases far removed from its original antihistaminic applications. nih.govgoogle.com This exploration has yielded promising results in oncology, infectious diseases, and neurology.

Oncology: Derivatives of the benzhydryl-piperazine scaffold have demonstrated significant anti-cancer and cytotoxic activities. nih.govresearchgate.net

Anti-Breast Cancer: Novel Histone Deacetylase (HDAC) inhibitors incorporating a 1-benzhydryl-piperazine scaffold have been developed. mdpi.com One compound, in particular, was identified as a selective HDAC6 inhibitor with nanomolar potency, while another acted as a pan-HDAC inhibitor. mdpi.com These compounds have shown anti-metastatic effects in breast cancer models. mdpi.com

General Cytotoxicity: Studies have shown that 1-(substitutedbenzoyl)-4-benzhydrylpiperazine derivatives possess high cytotoxic activity against hepatocellular, breast, and colorectal cancer cell lines. researchgate.net

Dual-Action Agents: As mentioned previously, molecular hybrids designed as dual COX-2/5-LOX inhibitors also show a strong ability to mitigate cancer cell proliferation. nih.gov

Infectious Diseases: The scaffold is being repurposed to combat challenging infectious agents.

Antituberculosis (Anti-TB): A series of novel benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids were synthesized and showed excellent in-vitro activity against Mycobacterium tuberculosis H37Rv strain with low cytotoxicity. nih.gov This positions the 2,4-dinitrobenzenesulfonamide (B1250028) group combined with the benzhydryl-piperazine core as a promising scaffold for future anti-TB drug design. nih.gov

Other Potential Applications: The therapeutic potential of this scaffold extends to several other areas.

Neurological Disorders: Derivatives have been synthesized and screened for anticonvulsant activity, with some showing positive results in maximal electroshock-induced seizure models. ijpsr.com

Anthelmintic and Antihistaminic Activity: Further research has explored the synthesis of 1-benzhydryl piperazine (B1678402) acyl derivatives to enhance anthelmintic and antihistaminic activities. ijpsr.com

Cardiovascular and Cerebral Insufficiency: Early patents for related compounds noted their potential utility in treating cerebral and cardiovascular insufficiency, alongside antispasmodic and anti-inflammatory properties. google.com

Table 2: Summary of Novel Therapeutic Applications for Benzhydryl-Piperazine Derivatives

| Therapeutic Area | Specific Application | Compound Type | Key Finding |

|---|---|---|---|

| Oncology | Breast Cancer (Anti-metastatic) | HDAC Inhibitors | Identified selective HDAC6 and pan-HDAC inhibitors with nanomolar potencies. mdpi.com |

| Oncology | Cytotoxicity | Benzamide Derivatives | High cytotoxic activity against HUH-7, MCF-7, and HCT-116 cancer cell lines. researchgate.net |

| Infectious Disease | Tuberculosis | Nitrobenzenesulfonamide Hybrids | Excellent activity against M. tuberculosis with a high selectivity index. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The process of discovering and optimizing new drugs based on the (4-Benzhydryl-piperazin-1-yl)-acetic acid scaffold can be significantly accelerated through the integration of Artificial Intelligence (AI) and Machine Learning (ML). nih.govastrazeneca.com These technologies offer powerful tools for analyzing vast datasets, predicting molecular properties, and identifying promising drug candidates more efficiently than traditional methods. mdpi.com

ML algorithms are crucial for several stages of the drug discovery pipeline. nih.gov This includes structure-based and ligand-based virtual screening, toxicity prediction, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis. nih.gov For a scaffold like benzhydryl-piperazine, ML models can screen massive virtual libraries to identify derivatives with a high probability of binding to a specific biological target. mdpi.com

Deep learning (DL), a subset of ML, is particularly promising due to its ability to automatically learn features from input data without the need for manually crafted molecular descriptors. nih.gov

Predictive Modeling: Neural networks can be trained on existing data to predict the properties of novel, unsynthesized benzhydryl-piperazine derivatives, such as their absorption, distribution, metabolism, and elimination (ADME) characteristics. astrazeneca.com

Lead Optimization: AI can generate novel molecular structures with optimized properties, targeting a specific biological activity while adhering to desired pharmacological and safety profiles. mdpi.com

Data Analysis: AI is adept at analyzing complex data from genomics, proteomics, and clinical trials, helping to identify novel therapeutic targets for which benzhydryl-piperazine derivatives could be effective. nih.gov

By applying these computational approaches, researchers can make smarter, data-driven decisions about which molecules to synthesize and advance, reducing the time and cost associated with drug development. astrazeneca.compremierscience.com

Challenges and Opportunities in the Academic Translation of Research Findings

While the scientific exploration of this compound and its derivatives is rich with opportunity, translating these academic findings into clinically approved therapies presents significant challenges. frontiersin.orgnih.gov

Challenges:

Reproducibility: A primary hurdle is the reproducibility of academic studies, which directly impacts their viability for further development by pharmaceutical industries. frontiersin.org A lack of detailed reporting in methodology can hinder independent validation. frontiersin.org

Economic Costs: The financial burden of preclinical and clinical development is substantial. nih.gov Academic institutions often lack the resources to conduct the large-scale trials and navigate the complex regulatory pathways required for drug approval. nih.gov

Regulatory Hurdles: Navigating the regulatory requirements for new drug approval is a formidable challenge for academic investigators, who may lack dedicated regulatory support staff and expertise. nih.gov

"Valley of Death": There is a well-recognized gap between promising basic science discoveries and their successful clinical application. This "valley of death" is where many promising compounds fail due to a lack of funding, resources, or a clear developmental pathway. futurebridge.com

Opportunities:

Academic-Industrial Collaboration: Increasingly, pharmaceutical companies are transferring commercial investments to universities, creating opportunities for collaboration. frontiersin.org These partnerships can provide the necessary funding, infrastructure, and expertise to advance promising academic research. frontiersin.org

Focus on Unmet Needs: Academic research is often rooted in addressing immediate medical needs, which can lead to the discovery of novel therapies for diseases overlooked by the commercial sector. nih.govresearchgate.net

Translational Science Initiatives: The emergence of translational science as a discipline, supported by institutions like the National Center for Advancing Translational Sciences, aims to create a more predictable and efficient pathway for developing and disseminating health interventions. researchgate.net This provides a framework and potential support for academic researchers.

Successfully navigating these challenges requires a concerted effort to improve the rigor and reproducibility of academic research, foster stronger collaborations between academia and industry, and leverage new funding and support mechanisms dedicated to translational science. frontiersin.orgnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Benzhydryl-piperazin-1-yl)-acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step alkylation or acylation of the piperazine core. For example, a benzhydryl group can be introduced via nucleophilic substitution using benzhydryl halides under inert conditions. Solvent selection (e.g., DMF or THF) and temperature control (40–60°C) are critical for yield optimization. Catalysts like triethylamine may enhance reaction efficiency . Continuous flow chemistry, as employed in similar piperidine derivatives, could improve scalability and reduce side products .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the benzhydryl and piperazine moieties. Mass Spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%). Infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (C=O stretch ~1700 cm⁻¹) .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer : Stability studies under varying pH (4–9), temperature (−20°C to 25°C), and light exposure (UV/Vis) are recommended. Similar piperazine derivatives show degradation via hydrolysis of the acetic acid group under acidic conditions. Store in amber vials at −20°C with desiccants to prevent moisture absorption .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

- Methodological Answer : Systematic modifications (e.g., substituting benzhydryl with halogenated aryl groups or altering the piperazine ring’s substituents) can elucidate SAR. Use computational docking (e.g., AutoDock Vina) to predict binding affinity with targets like G-protein-coupled receptors (GPCRs). Validate predictions via in vitro assays (e.g., cAMP modulation in HEK293 cells) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Control for variables like cell line specificity (CHO vs. HEK293) and buffer composition. Reference theoretical frameworks linking chemical structure to biological activity, as outlined in evidence-based inquiry principles .

Q. How can computational modeling predict metabolic pathways and toxicity profiles?

- Methodological Answer : Employ tools like SwissADME to predict cytochrome P450 interactions and metabolic sites (e.g., piperazine N-oxidation). Molecular dynamics simulations (AMBER or GROMACS) assess stability in biological membranes. Compare with environmental fate studies of structurally related compounds to infer biodegradation pathways .

Q. What experimental designs are optimal for evaluating neuroprotective or anti-inflammatory activity?

- Methodological Answer : Use LPS-induced neuroinflammation models in BV2 microglial cells to measure TNF-α suppression (ELISA). For neuroprotection, employ MPP⁺-induced cytotoxicity in SH-SY5Y neurons, assessing viability via MTT assay. Dose-response curves (1–100 μM) and positive controls (e.g., dexamethasone) ensure reproducibility .

Key Considerations for Methodological Rigor

- Theoretical Frameworks : Align SAR or toxicity studies with established pharmacological theories (e.g., Lipinski’s Rule of Five) to ensure relevance .

- Data Validation : Use triplicate experiments with statistical analysis (ANOVA, p < 0.05) and report confidence intervals for biological assays .

- Ethical Compliance : Follow OECD guidelines for environmental risk assessments if studying biodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.